![molecular formula C11H12ClNO B1623411 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one CAS No. 36152-29-1](/img/structure/B1623411.png)
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one
Overview
Description
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one, also known as CMPC, is a novel heterocyclic compound with potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. Its unique structure and properties have made it a popular research subject in the scientific community.
Scientific Research Applications
Drug Discovery
Pyrrolidin-2-one is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Antimicrobial Activity
Pyrrolidin-2-one derivatives have shown antimicrobial activity . They could be used in the development of new antimicrobial drugs.
Anticancer Activity
Some pyrrolidin-2-one derivatives have demonstrated anticancer activity . They could potentially be used in cancer treatment.
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives have anti-inflammatory properties . They could be used in the development of anti-inflammatory drugs.
Antidepressant Activity
Some pyrrolidin-2-one derivatives have shown antidepressant activity . They could potentially be used in the treatment of depression.
Antiviral Activity
Pyrrolidin-2-one derivatives have demonstrated antiviral activity . They could be used in the development of antiviral drugs.
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
Synthesis of Unusual β-Amino Acids
Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZGFKQNNNCJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389909 | |
Record name | 1-[4-(chloromethyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one | |
CAS RN |
36152-29-1 | |
Record name | 1-[4-(chloromethyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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